molecular formula C8H19NO5 B13384915 6-(Ethylamino)hexane-1,2,3,4,5-pentol

6-(Ethylamino)hexane-1,2,3,4,5-pentol

Cat. No.: B13384915
M. Wt: 209.24 g/mol
InChI Key: IKXCHOUDIPZROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Ethylamino)hexane-1,2,3,4,5-pentol, also known as N-ethylglucamine, is a chemical compound with the molecular formula C8H19NO5 and a molecular weight of 209.24 g/mol . It is a derivative of glucamine, where an ethylamino group is attached to the hexane backbone. This compound is known for its applications in various fields, including pharmaceuticals and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylamino)hexane-1,2,3,4,5-pentol typically involves the reaction of glucamine with ethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods .

Chemical Reactions Analysis

Types of Reactions

6-(Ethylamino)hexane-1,2,3,4,5-pentol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amines .

Scientific Research Applications

6-(Ethylamino)hexane-1,2,3,4,5-pentol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Ethylamino)hexane-1,2,3,4,5-pentol involves its interaction with various molecular targets. It can chelate metal ions, thereby inhibiting the activity of metalloenzymes. Additionally, it can scavenge free radicals, providing antioxidant effects. These interactions are crucial in its applications in medicine and cosmetics .

Comparison with Similar Compounds

Similar Compounds

    6-(Methylamino)hexane-1,2,3,4,5-pentol: Similar structure but with a methylamino group instead of an ethylamino group.

    6-(Dimethylamino)hexane-1,2,3,4,5-pentol: Contains a dimethylamino group.

    6-(Propylamino)hexane-1,2,3,4,5-pentol: Has a propylamino group.

Uniqueness

6-(Ethylamino)hexane-1,2,3,4,5-pentol is unique due to its specific ethylamino substitution, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

6-(ethylamino)hexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO5/c1-2-9-3-5(11)7(13)8(14)6(12)4-10/h5-14H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXCHOUDIPZROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.